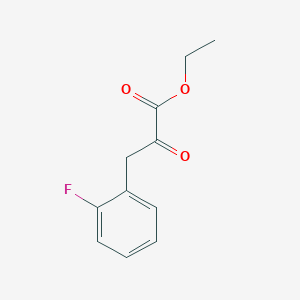

Ethyl (2-fluorophenyl)pyruvate

Description

Ethyl (2-fluorophenyl)pyruvate is a fluorinated derivative of pyruvate esters, characterized by the substitution of a fluorine atom at the ortho position of the phenyl ring attached to the pyruvate backbone. Pyruvate esters are known for their roles in modulating metabolic and inflammatory pathways. For instance, ethyl pyruvate, a well-studied analog, acts as an antioxidant and anti-inflammatory agent, improving outcomes in preclinical models of sepsis, ischemia-reperfusion injury, and cancer .

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

ethyl 3-(2-fluorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 |

InChI Key |

WOWWDTFAOIFSCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC=CC=C1F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Ethyl (2-fluorophenyl)pyruvate and structurally or functionally related compounds:

Key Insights:

Structural Modifications and Bioactivity :

- The 2-fluorophenyl group in Ethyl (2-fluorophenyl)pyruvate likely increases lipophilicity compared to EP, which could enhance membrane permeability and tissue distribution. This aligns with trends observed in fluorinated pharmaceuticals, where fluorine atoms improve pharmacokinetics .

- Unlike EP, which is unstable in aqueous solutions, the fluorinated analog may resist hydrolysis due to steric and electronic effects, prolonging its half-life .

Mechanistic Differences: EP exerts anti-inflammatory effects by suppressing HMGB1 release and NF-κB signaling . The fluorinated derivative may target similar pathways but with altered potency or specificity due to structural differences. Fluorinated compounds like 2'-fluoro fentanyl analogs demonstrate that fluorophenyl groups can fine-tune receptor interactions .

Synthetic and Stability Considerations: Synthesis of fluorinated pyruvate esters may require specialized purification techniques, such as flash column chromatography (as described in ), due to increased hydrophobicity. Ethyl trifluoropyruvate’s trifluoromethyl group confers greater metabolic stability than mono-fluorinated analogs, highlighting a trade-off between fluorine content and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.